7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one
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Overview
Description
7-Methyl-8-oxa-2-azaspiro[45]decan-3-one is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The reaction conditions often involve the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one: Similar in structure but with a different substitution pattern.
2-Oxa-8-azaspiro[4.5]decan-4-amine: Contains an amine group, leading to different reactivity and applications.
2,8-Diazaspiro[4.5]decane: Contains two nitrogen atoms, offering different biological activities and chemical properties.
Uniqueness
7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its spiro structure provides rigidity and three-dimensionality, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
7-methyl-8-oxa-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H15NO2/c1-7-4-9(2-3-12-7)5-8(11)10-6-9/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
OQZBRYIPFQXOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)CC(=O)NC2 |
Origin of Product |
United States |
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